molecular formula C9H13NO B15367151 Trimethylanilinoxid

Trimethylanilinoxid

Cat. No.: B15367151
M. Wt: 151.21 g/mol
InChI Key: QVXHURRSEYIZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylanilinoxid (systematic name: N,N,2,4,5-trimethylaniline oxide) is an aromatic amine oxide derivative characterized by a benzene ring substituted with three methyl groups and an oxidized amine functional group. Based on available data, this analysis will focus on structurally and functionally related compounds, including trimethylamine oxide (TMAO) and 2,4,5-trimethylaniline, to infer properties and applications of this compound .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N,N,2-trimethylbenzeneamine oxide

InChI

InChI=1S/C9H13NO/c1-8-6-4-5-7-9(8)10(2,3)11/h4-7H,1-3H3

InChI Key

QVXHURRSEYIZKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[N+](C)(C)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Trimethylanilinoxid:

Compound Chemical Formula CAS RN Key Properties Applications
Trimethylamine oxide (TMAO) (CH₃)₃NO 62637-93-8 - mp: 94–98°C (dihydrate form)
- Detected via HPLC–MS/LC–MS
- Biomarker for cardiovascular diseases
- Osmolyte in marine organisms
2,4,5-Trimethylaniline C₆H₂(CH₃)₃NH₂ 137-17-7 - Stable under refrigeration (0–6°C)
- Used as a standard in environmental analysis
- Environmental monitoring
Linalool Oxide (furanoid isomers) C₁₀H₁₈O₂ Varies - Exists as cis/trans isomers
- Volatile, floral odor
- Flavor and fragrance industry

Key Differences

Chemical Stability: TMAO is hygroscopic and typically handled as a dihydrate, whereas 2,4,5-trimethylaniline requires refrigeration to prevent degradation . This compound, as an aromatic amine oxide, likely exhibits intermediate stability due to resonance stabilization of the N–O bond.

Analytical Detection: TMAO is quantified using mass spectrometry (HPLC–MS/LC–MS) in clinical studies due to its low physiological concentrations (nanomolar range) . In contrast, 2,4,5-trimethylaniline is analyzed via gas chromatography for environmental monitoring .

Biological Roles: TMAO is linked to cardiovascular risks, with meta-analyses showing elevated levels correlate with acute ischemic stroke (pooled OR: 1.89; 95% CI: 1.51–2.36) . This compound’s biological effects remain unstudied in the provided evidence.

Industrial Use :

  • Linalool oxide isomers are employed in perfumery for their floral scent, while TMAO and 2,4,5-trimethylaniline serve niche roles in biomedical research and environmental chemistry .

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